Di-tert-butyl malonate

Description

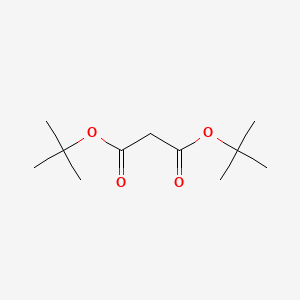

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPHAYNBNTVRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060244 | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-16-2 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1-dimethylethyl) malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9XWT9380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Di-tert-butyl Malonate: A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to Di-tert-butyl Malonate

Introduction

This compound is a valuable reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] Its chemical structure, featuring two bulky tert-butyl ester groups, provides unique reactivity and stability, making it a preferred intermediate in a variety of synthetic transformations. This guide provides an in-depth look at the properties, synthesis, and key reactions of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as propanedioic acid bis(1,1-dimethylethyl) ester, is a colorless to pale yellow liquid with a mild, ester-like scent.[1][2][3] It is sparingly soluble in water but miscible with many organic solvents.[2][3]

CAS Number: 541-16-2[2][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄[4][5] |

| Molecular Weight | 216.27 g/mol [4][5][7] |

| Melting Point | -7 to -6 °C[2][8] |

| Boiling Point | 110-111 °C at 22 mmHg[2][8] |

| 65-67 °C at 1 mmHg[4] | |

| Density | 0.966 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.418[2] |

| Flash Point | 88 °C[1][2] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Identifier |

| SMILES String | CC(C)(C)OC(=O)CC(=O)OC(C)(C)C |

| InChI Key | CLPHAYNBNTVRDI-UHFFFAOYSA-N |

| EC Number | 208-769-6[6] |

| Beilstein Registry Number | 1781766 |

| PubChem CID | 68324[7] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the acid-catalyzed esterification of malonic acid with isobutylene (B52900).[4][9]

Procedure:

-

A pressure bottle is charged with 100 mL of ether, 5 mL of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid.[9]

-

Approximately 120 mL (about 1.5 moles) of liquefied isobutylene is added to the mixture.[9]

-

The bottle is securely sealed and shaken at room temperature until the malonic acid completely dissolves.[9]

-

The reaction vessel is then cooled in an ice-salt bath before being carefully opened.[9]

-

The contents are poured into a separatory funnel containing a mixture of 250 mL of water, 70 g of sodium hydroxide (B78521), and 250 g of ice.[9]

-

The mixture is shaken, and the layers are separated. The aqueous layer is extracted twice with 75 mL portions of ether.[9]

-

The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed via flash distillation.[9]

-

The remaining residue is then distilled under reduced pressure, collecting the fraction boiling at 112–115 °C/31 mmHg to yield this compound.[9]

Caption: Acid-catalyzed esterification of malonic acid.

Key Reactions and Applications

This compound is a versatile intermediate with several important applications in organic synthesis.

Knoevenagel Condensation

This compound can undergo Knoevenagel condensation with aldehydes or ketones. For instance, its reaction with paraformaldehyde in the presence of potassium acetate (B1210297) and cupric acetate yields di-tert-butyl methylenemalonate, a useful Michael acceptor.[10]

Procedure:

-

A flask is charged with 30.0 g of this compound, 8.4 g of paraformaldehyde, 1.4 g of potassium acetate, 1.4 g of cupric acetate monohydrate, and 70 mL of glacial acetic acid.[10]

-

The suspension is heated to 90–100 °C and stirred for 2 hours.[10]

-

After cooling, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate and water.[10]

-

The product is purified by distillation to give di-tert-butyl methylenemalonate.[10]

Caption: Synthesis of di-tert-butyl methylenemalonate.

Diazo Transfer Reaction

A notable application is the "diazo transfer reaction" to produce di-tert-butyl diazomalonate. This reaction is efficiently carried out using p-toluenesulfonyl azide (B81097) in a two-phase system with a phase-transfer catalyst.[11]

Procedure:

-

A solution of 10.8 g of this compound, 9.9 g of p-toluenesulfonyl azide, and 0.5 g of methyltri-n-octylammonium chloride in 200 mL of dichloromethane (B109758) is prepared.[11]

-

The solution is stirred vigorously while 10 mL of 10 N aqueous sodium hydroxide is added.[11]

-

The mixture is stirred for 2 hours.[11]

-

After aqueous workup, the organic layer is dried, and the solvent is removed.[11]

-

The product is purified by high-vacuum distillation to yield di-tert-butyl diazomalonate.[11]

Caption: Synthesis of di-tert-butyl diazomalonate.

Other Applications

This compound serves as a precursor in various synthetic routes. It has been utilized in the total synthesis of (+/-)-actinophyllic acid and as a precursor for the metal-organic chemical vapor deposition (MOCVD) of hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) thin films.[2][3] It is also employed in the preparation of ketones.[2][3][4]

Conclusion

This compound is a cornerstone reagent in modern organic chemistry, offering a unique combination of reactivity and steric hindrance that is advantageous in many synthetic strategies. Its role in the formation of complex molecules underscores its importance in both academic research and industrial applications, particularly in the development of new pharmaceuticals and materials. A thorough understanding of its properties and reaction protocols is essential for any scientist working in these fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 541-16-2 [chemicalbook.com]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound [drugfuture.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 541-16-2 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Purification of Di-tert-butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl malonate is a valuable reagent in organic synthesis, widely utilized as a key building block in the pharmaceutical industry and for the creation of complex molecular architectures. Its bulky tert-butyl ester groups serve as effective protecting groups for the malonic acid core, allowing for selective reactions at the central methylene (B1212753) position. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their laboratory work.

Synthetic Approaches

Two principal methods for the synthesis of this compound have been well-established and are detailed herein. The first involves the acid-catalyzed esterification of malonic acid with isobutylene (B52900). The second, a more traditional esterification, employs the reaction of malonyl dichloride with tert-butyl alcohol in the presence of a base.

Method 1: Acid-Catalyzed Esterification of Malonic Acid with Isobutylene

This procedure is a modification of the Altschul method for preparing tert-butyl esters.[1] It offers a direct route from malonic acid, utilizing an excess of isobutylene and a strong acid catalyst.

Method 2: Esterification of Malonyl Dichloride with tert-Butyl Alcohol

This alternative synthesis first requires the preparation of malonyl dichloride from malonic acid and thionyl chloride. The resulting acid chloride is then reacted with tert-butyl alcohol in the presence of a base, such as dimethylaniline, to yield the final product.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthetic methods for this compound, providing an at-a-glance comparison of yields and the physical properties of the purified product.

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Method 1: Malonic Acid + Isobutylene | Method 2: Malonyl Dichloride + tert-Butyl Alcohol |

| Starting Materials | Malonic acid, Isobutylene, Sulfuric acid | Malonyl dichloride, tert-Butyl alcohol, Dimethylaniline |

| Solvent | Ether | Chloroform |

| Reaction Time | 6-12 hours (shaking) | 4 hours (reflux) |

| Reported Yield | 58-92%[1] | 83-84%[1] |

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄ |

| Molecular Weight | 216.27 g/mol [2] |

| Boiling Point | 110-111 °C @ 22 mmHg[2] |

| 112-115 °C @ 31 mmHg[1] | |

| 65-67 °C @ 1 mmHg[1] | |

| Melting Point | -6 to -7 °C[2] |

| Density | 0.966 g/mL at 25 °C[2] |

| Refractive Index (n²⁵D) | 1.4158–1.4161[1] |

| ¹H NMR | δ 1.47 (s, 18H), 3.19 (s, 2H) |

| IR (neat) | ν 1730-1750 cm⁻¹ (C=O stretch) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis and purification of this compound.

Protocol 1: Synthesis from Malonic Acid and Isobutylene

Materials:

-

Malonic acid (50.0 g, 0.48 mole)

-

Ether (100 ml)

-

Concentrated sulfuric acid (5 ml)

-

Liquefied isobutylene (approx. 120 ml, 1.5 moles)

-

Sodium hydroxide (B78521) solution (70 g in 250 ml water)

-

Ice

-

Anhydrous potassium carbonate

Procedure:

-

In a 500-ml heavy-walled pressure bottle, combine 100 ml of ether, 5 ml of concentrated sulfuric acid, and 50.0 g of malonic acid.

-

Cool the bottle in a Dry Ice-acetone bath and add approximately 120 ml of liquefied isobutylene.

-

Securely stopper the bottle and shake at room temperature until the malonic acid has completely dissolved (typically 6-12 hours).

-

After the reaction is complete, chill the bottle in an ice-salt bath before carefully opening.

-

Pour the contents into a separatory funnel containing a solution of 70 g of sodium hydroxide in 250 ml of water and 250 g of ice.

-

Shake the mixture, being careful to vent frequently. Separate the layers.

-

Extract the aqueous layer with two 75-ml portions of ether.

-

Combine all organic layers and dry over anhydrous potassium carbonate.

-

Filter the dried solution.

-

Remove the excess isobutylene and ether by flash distillation.

-

Purify the residue by vacuum distillation, collecting the fraction boiling at 112-115 °C/31 mm.[1] The expected yield is 60.0–62.0 g (58–60%).[1]

Protocol 2: Synthesis from Malonyl Dichloride and tert-Butyl Alcohol

This is a two-step process.

Step A: Preparation of Malonyl Dichloride Materials:

-

Malonic acid (104 g, 1 mole)

-

Thionyl chloride (268 g, 2.25 moles)

-

Anhydrous dimethylformamide (2 ml)

Procedure:

-

Combine malonic acid and thionyl chloride in a flask equipped with a reflux condenser.

-

Add dimethylformamide and heat the mixture at 60 °C for 5-6 hours.

-

After cooling, distill the mixture under reduced pressure to obtain malonyl dichloride (boiling point 58–60 °C/28 mm).[1]

Step B: Preparation of this compound Materials:

-

Malonyl dichloride (28.0 g, 0.2 mole)

-

tert-Butyl alcohol (100 ml, approx. 1 mole), dried

-

Dimethylaniline (80 ml, 0.63 mole), dried

-

Chloroform (60 ml), dry and alcohol-free

-

6N Sulfuric acid

-

10% Potassium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Magnesium oxide

Procedure:

-

In a flask equipped with a stirrer and dropping funnel, combine 100 ml of dry tert-butyl alcohol and 80 ml of dry dimethylaniline.

-

Cool the flask in an ice bath and slowly add a solution of 28.0 g of malonyl dichloride in 60 ml of dry chloroform, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, heat the mixture under reflux for 4 hours.

-

Cool the mixture and add 150 ml of ice-cold 6N sulfuric acid with stirring.

-

Extract the product with three 250-ml portions of ether.

-

Wash the combined ether extracts sequentially with 6N sulfuric acid, water (twice), 10% potassium carbonate solution (twice), and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate with a small amount of potassium carbonate.

-

Remove the ether by distillation at reduced pressure.

-

Add a pinch of magnesium oxide to the residue and purify by vacuum distillation, collecting the fraction boiling at 110–111 °C/22 mm.[1] The expected yield is 35.8–36.2 g (83–84%).[1]

Visualized Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical transformations, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound from malonic acid and isobutylene.

Caption: Workflow for the synthesis of this compound from malonyl dichloride.

Caption: Simplified mechanism of acid-catalyzed esterification with isobutylene.

Purification and Handling

The primary method for purifying this compound is vacuum distillation.[1][3] It is crucial that all glassware used for distillation is thoroughly washed and dried to remove any acidic residues, which can catalyze the decomposition of the tert-butyl ester upon heating.[1] The addition of a small amount of a weak, non-volatile base such as magnesium oxide or potassium carbonate to the distillation flask can help inhibit this decomposition.[1] The purified product should be stored in a cool, dry place.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound. The choice between the two methods may depend on the availability of starting materials, scale of the reaction, and desired purity. The acid-catalyzed reaction with isobutylene is more direct, while the malonyl dichloride method may offer higher yields. Both protocols, when followed with care, provide access to this important synthetic intermediate. The provided quantitative data and visual aids are intended to streamline the process for researchers in the field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Di-tert-butyl Malonate: Physical Properties and Spectral Data

This technical guide provides a comprehensive overview of the physical properties and spectral data of this compound, a key reagent in organic synthesis, particularly in pharmaceutical and fine chemical industries.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,3-Bis(1,1-dimethylethyl) propanedioate, Di-tert-butyl propanedioate, Malonic acid di-tert-butyl ester[1][2] |

| CAS Number | 541-16-2[3][4] |

| Molecular Formula | C₁₁H₂₀O₄[1][3][5][6] |

| Molecular Weight | 216.27 g/mol [1][3][4] |

| Chemical Structure | |

| InChI | InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3[2][5][6] |

| SMILES | CC(C)(C)OC(=O)CC(=O)OC(C)(C)C[2] |

Physical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[7] It is sparingly soluble in water but soluble in organic solvents like chloroform (B151607) and ethyl acetate.[7]

| Property | Value | Reference |

| Melting Point | -7 to -6 °C | [1][4][7] |

| Boiling Point | 110-111 °C at 22 mmHg112-115 °C at 31 mmHg93 °C at 10 mmHg65-67 °C at 1 mmHg | [1][4][7] |

| Density | 0.966 g/mL at 25 °C | [4][7] |

| Refractive Index | nD20: 1.418nD20: 1.4184nD24.2: 1.4161nD25: 1.4158-1.4161 | [1][4] |

| Flash Point | 88 - 89 °C (closed cup) | [4][7] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two singlets. The signal for the eighteen equivalent protons of the two tert-butyl groups appears upfield, while the signal for the two methylene (B1212753) protons appears further downfield.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 18H | -C(CH₃)₃ |

| ~3.25 | Singlet | 2H | -CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals corresponding to the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~28.0 | -C(C H₃)₃ |

| ~42.0 | -C H₂- |

| ~81.0 | -C (CH₃)₃ |

| ~166.0 | -C =O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl (C=O) and C-O stretching vibrations of the ester functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 | Strong | C=O stretch (ester) |

| ~2980 | Medium | C-H stretch (sp³) |

| ~1150 | Strong | C-O stretch |

Mass Spectrometry

Electron ionization (EI) mass spectrometry of this compound results in fragmentation, with the most abundant peak typically corresponding to the loss of a tert-butyl group.[2]

| m/z | Relative Intensity | Assignment |

| 57 | High | [C(CH₃)₃]⁺ |

| 161 | Medium | [M - C(CH₃)₃]⁺ |

| 216 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed experimental procedures for the acquisition of spectral data are often instrument-specific. However, general methodologies are outlined below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer, such as a Bruker WM-300, operating at a specific frequency for each nucleus.[2] The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy : IR spectra can be obtained using various techniques. For a liquid sample like this compound, this can be done using a neat sample between salt plates (e.g., NaCl or KBr) in an FTIR spectrometer.[2] Gas-phase IR spectra are also available.[5][6]

-

Mass Spectrometry (MS) : Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source.[2] The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[2]

The synthesis of this compound can be achieved by the reaction of malonic acid with isobutylene (B52900) in the presence of a sulfuric acid catalyst.[1]

Visualizations

Caption: Workflow for the characterization of this compound.

Caption: Correlation of this compound's structure with its spectral data.

References

A Technical Guide to the Solubility of Di-tert-butyl Malonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl malonate, a key reagent in organic synthesis, particularly in the preparation of active pharmaceutical ingredients. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing established qualitative solubility information and a detailed experimental protocol for researchers to determine precise quantitative solubility in various organic solvents.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. This compound is a diester with a symmetrical structure. The two ester groups introduce polarity, while the bulky tert-butyl groups contribute to its nonpolar character. This amphiphilic nature suggests its solubility will vary across the spectrum of organic solvents.

Qualitative Solubility Data

While precise quantitative data is not widely published, qualitative assessments have been documented. The following table summarizes the available information on the solubility of this compound in selected organic solvents.

| Solvent | Chemical Formula | Solubility |

| Chloroform | CHCl₃ | Soluble[1][2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[1][2] |

| Water | H₂O | Hardly Soluble[3][4][5] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Hardly Soluble" suggests very limited dissolution. For many applications, particularly in process chemistry and drug formulation, a quantitative understanding of solubility is critical. The following experimental protocol provides a robust framework for determining this data.

Experimental Protocol: Determination of Quantitative Solubility

This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest using the isothermal shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

-

Preparation of the Solvent System:

-

Ensure the selected organic solvent is of high purity and degassed, if necessary, to avoid the formation of bubbles during the experiment.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solute is essential to ensure that equilibrium with a saturated solution is achieved.

-

Accurately record the mass of this compound added to each vial.

-

-

Equilibration:

-

Add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials at a constant speed to facilitate the dissolution process. The time required to reach equilibrium can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Sample Withdrawal and Preparation for Analysis:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical instrument (e.g., GC-FID, HPLC-UV, or NMR with an internal standard).

-

Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

Chemical structure and molecular weight of Di-tert-butyl malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular weight, and key experimental protocols related to Di-tert-butyl malonate, a versatile reagent in organic synthesis and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as propanedioic acid bis(1,1-dimethylethyl) ester, is a diester of malonic acid and tert-butanol.[1][2] Its bulky tert-butyl groups confer unique reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules.[3]

Caption: Chemical structure of this compound.

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₄[1][2][4][5] |

| Molecular Weight | 216.27 g/mol [1][4][5][6] |

| CAS Registry Number | 541-16-2[1][2][4] |

| Appearance | Clear colorless to slightly yellow liquid[7] |

| Melting Point | -7 to -6 °C[7][8] |

| Boiling Point | 110-111 °C at 22 mmHg[7] |

| Density | 0.966 g/mL at 25 °C[7][8] |

| Refractive Index (n²⁰/D) | 1.418[7][8] |

| Solubility | Hardly soluble in water[7][8] |

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of malonic acid with an excess of isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid.[1] An alternative procedure involves the reaction of malonyl dichloride with tert-butyl alcohol.[9]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Malonic Acid and Isobutylene

This protocol is adapted from the procedure described by McCloskey et al. in Organic Syntheses.[1]

Materials:

-

Malonic acid

-

Liquid isobutylene

-

Concentrated sulfuric acid

-

Dichloromethane (or another suitable solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Pressure vessel or a flask equipped with a dry ice condenser

Procedure:

-

Reaction Setup: In a suitable pressure vessel or a flask equipped with a dry ice condenser, dissolve malonic acid in a solvent such as dichloromethane.

-

Addition of Catalyst: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Addition of Isobutylene: Carefully add an excess of liquid isobutylene to the reaction mixture.

-

Reaction: Seal the vessel and allow the reaction to proceed at room temperature with vigorous stirring for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The fraction boiling at 112–115 °C/31 mmHg is typically collected.[1]

Applications in Research and Drug Development

This compound is a key building block in organic synthesis, with significant applications in the pharmaceutical industry.[3]

-

Preparation of Ketones: It is widely used in the preparation of various ketones.[1][3] The malonic ester synthesis allows for the alkylation of the α-carbon, followed by hydrolysis and decarboxylation to yield the desired ketone.

-

Pharmaceutical Intermediate: Its versatile reactivity makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The tert-butyl ester groups can serve as protecting groups that can be selectively removed under acidic conditions.

-

Advanced Organic Synthesis: this compound is employed in a variety of carbon-carbon bond-forming reactions, contributing to the construction of complex molecular architectures.[3]

-

Material Science: It also finds applications in material science, for example, as a precursor for the chemical vapor deposition of thin films.[7]

References

- 1. This compound [drugfuture.com]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 541-16-2 [chemicalbook.com]

- 8. This compound [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to High-Purity Di-tert-butyl Malonate for Researchers and Drug Development Professionals

Introduction

Di-tert-butyl malonate (DTBM) is a critical reagent and building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the creation of complex molecular architectures. Its bulky tert-butyl ester groups serve as effective protecting groups for the malonic acid core, allowing for selective reactions at the central methylene (B1212753) position. The facile removal of the tert-butyl groups under acidic conditions without affecting other sensitive functionalities makes it an indispensable tool in multi-step syntheses. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparison of supplier specifications, detailed experimental protocols for its synthesis and key applications, and a discussion of its role in advanced chemical processes.

Commercial Supplier Specifications for High-Purity this compound

The quality and purity of this compound are paramount for reproducible and high-yielding synthetic outcomes. A variety of chemical suppliers offer this reagent at different purity levels and in various quantities. Below is a comparative summary of the specifications from prominent commercial vendors.

| Supplier | Product Number | Purity (%) | Analytical Method | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 254487 | 98 | - | Liquid | 541-16-2 | C₁₁H₂₀O₄ | 216.27 |

| Tokyo Chemical Industry (TCI) | M1522 | >98.0 | GC | Colorless to Light yellow clear liquid | 541-16-2 | C₁₁H₂₀O₄ | 216.28 |

| Santa Cruz Biotechnology | sc-239670 | - | - | - | 541-16-2 | C₁₁H₂₀O₄ | 216.27 |

| United States Biological | D2115-10 | Highly Purified | - | - | 541-16-2 | C₁₁H₂₀O₄ | 216.27 |

| Ality Chemical | - | 99.9 | - | Refer to COA | 541-16-2 | Refer to COA | - |

| Hangzhou Longshine Bio-Tech | - | 98 | GC | Colorless or light yellow liquid | 541-16-2 | C₁₁H₂₀O₄ | 216.27 |

| Chemsavers | 223805-10G | 98 | - | Liquid | 541-16-2 | C₁₁H₂₀O₄ | 216.28 |

| MySkinRecipes | 169507 | 97-100 | GC | Colorless liquid | 541-16-2 | C₁₁H₂₀O₄ | 216.27 |

Note: This data is compiled from publicly available information on supplier websites and may be subject to change. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound. The following sections provide step-by-step protocols for the synthesis of this compound and its application in a notable total synthesis.

Synthesis of this compound

This procedure is adapted from a reliable method published in Organic Syntheses.[1]

Reaction Scheme:

Materials:

-

Malonic acid

-

Liquefied isobutylene

-

Concentrated sulfuric acid

-

Diethyl ether

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Acetone

-

Dry ice

Procedure:

-

In a heavy-walled pressure bottle, place 52 g (0.5 mole) of powdered malonic acid and 100 mL of diethyl ether.

-

Cool the bottle in a dry ice-acetone bath and add 150 mL (approximately 1.5 moles) of liquefied isobutylene.

-

Carefully add 0.5 mL of concentrated sulfuric acid.

-

Securely stopper the bottle and allow it to warm to room temperature with mechanical shaking. Continue shaking until the malonic acid has completely dissolved.

-

After the reaction is complete, cool the bottle in an ice-salt bath before carefully opening it.

-

Pour the reaction mixture into a separatory funnel containing 250 mL of water, 70 g of sodium hydroxide, and 250 g of ice.

-

Shake the mixture, separate the layers, and extract the aqueous layer with two 75-mL portions of ether.

-

Combine the organic layers and dry over anhydrous potassium carbonate.

-

Filter the solution and remove the excess isobutylene and ether by flash distillation.

-

Distill the residue under reduced pressure to yield this compound as a colorless liquid. The fraction boiling at 112–115°C/31 mmHg is collected.[1]

Application in the Total Synthesis of (±)-Actinophyllic Acid

This compound serves as a key starting material in the total synthesis of the complex indole (B1671886) alkaloid (±)-actinophyllic acid.[2][3][4] The initial steps involve the acylation of the magnesium enolate of this compound.

Reaction Scheme for the Initial Steps:

Procedure for the Synthesis of Keto Diester 8:

-

To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF), add magnesium ethoxide.

-

The resulting magnesium enolate is then reacted with 2-nitrophenylacetyl chloride, which is generated in situ from the corresponding carboxylic acid.

-

The reaction yields the keto diester 8.[4]

Procedure for the Synthesis of Indole-2-malonate 9:

-

The keto diester 8 is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

-

This step facilitates the reduction of the nitro group and subsequent cyclization to form the indole ring.

-

The product of this reaction is the indole-2-malonate 9, a key intermediate in the synthesis.[4]

Application as a Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound is also utilized as a ligand in the synthesis of volatile metal-organic precursors for the deposition of thin films, such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂), via MOCVD.[5] These high-κ dielectric materials are crucial in the manufacturing of advanced semiconductor devices.

Workflow for MOCVD Precursor Synthesis and Film Deposition:

General Methodology:

-

Precursor Synthesis: A volatile metal-malonate complex is synthesized by reacting a metal amide (e.g., tetrakis(diethylamido)hafnium) with this compound.[5] The resulting complex exhibits good thermal stability and volatility, which are essential properties for MOCVD precursors.

-

Vaporization: The solid or liquid precursor is vaporized, often using a liquid injection system, and transported to the reaction chamber using an inert carrier gas.

-

Deposition: In the MOCVD reactor, the precursor thermally decomposes on a heated substrate in the presence of an oxidizing agent (e.g., oxygen). This process results in the formation of a thin film of the desired metal oxide (HfO₂ or ZrO₂).

-

Characterization: The deposited thin films are then characterized using various analytical techniques, such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM), to determine their crystallinity, morphology, and surface roughness.[6][7]

Conclusion

High-purity this compound is a versatile and indispensable reagent for researchers, scientists, and drug development professionals. Its unique properties facilitate complex molecular syntheses and enable advanced materials applications. By understanding the specifications of commercially available products and having access to detailed experimental protocols, researchers can confidently and effectively utilize this key building block in their synthetic endeavors. The continued development of synthetic methodologies employing this compound will undoubtedly lead to further innovations in both pharmaceutical sciences and materials engineering.

References

Di-tert-butyl Malonate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An in-depth analysis of the safety data sheet for di-tert-butyl malonate, providing critical information for researchers, scientists, and professionals in drug development. This guide details the compound's properties, hazards, and handling procedures to ensure safe laboratory practices.

This compound (CAS No. 541-16-2) is a diester of malonic acid commonly utilized as a reagent in organic synthesis, particularly in the preparation of ketones and in the total synthesis of complex molecules like (+/-)-actinophyllic acid.[1] Its role as a precursor for metal-organic chemical vapor deposition of thin films further underscores its importance in materials science.[1] Given its application in various research and development settings, a thorough understanding of its safety profile is paramount. This technical guide consolidates and presents the essential safety data for this compound, drawing from various safety data sheets (SDS) to provide a comprehensive resource for laboratory personnel.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. This compound is a clear, colorless to slightly yellow liquid.[1] It is characterized by a relatively high flash point, classifying it as a combustible liquid.[2] Key quantitative physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [3][4][5] |

| Molecular Weight | 216.27 g/mol | [3][4][5] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Melting Point | -7 to -6 °C | [1][3][6] |

| Boiling Point | 110-111 °C at 22 mmHg | [1][3][6] |

| 112-115 °C at 31 mmHg | [4] | |

| 93 °C at 10 mmHg | [4] | |

| 65-67 °C at 1 mmHg | [4] | |

| Density | 0.966 g/mL at 25 °C | [1][3][6] |

| Refractive Index | n20/D 1.418 | [1][3] |

| Flash Point | 89 °C (192.2 °F) - closed cup | |

| Solubility | Hardly soluble in water. Soluble in Chloroform, Ethyl Acetate. | [1][3][6][7] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid.[2][5] While some sources indicate it may cause skin and eye irritation, as well as respiratory tract irritation, it is important to note that the toxicological properties have not been fully investigated.[2][3][5][8]

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

Note: GHS classifications may vary between suppliers and regions. The information presented here is aggregated from multiple sources.[5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound. The following workflow outlines the recommended procedures.

As outlined in the diagram, personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8] Due to its combustible nature, all sources of ignition must be avoided in the handling and storage areas.[2][8]

For storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[2][8] It is incompatible with strong oxidizing agents and strong bases.[2] Some suppliers also recommend refrigerated storage.[2]

Emergency Procedures

In the event of accidental exposure or a spill, the following first-aid and cleanup measures should be taken.

References

- 1. This compound | 541-16-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 541-16-2 [m.chemicalbook.com]

- 7. usbio.net [usbio.net]

- 8. Malonic acid di-tert-butyl ester(541-16-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Reactivity of Di-tert-butyl Malonate with Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction to Di-tert-butyl Malonate

This compound is a valuable reagent in organic synthesis, prized for its role as a precursor to a wide array of functionalized molecules. Its bulky tert-butyl ester groups confer unique properties, such as resistance to certain nucleophilic conditions and the ability to undergo clean thermal or acid-catalyzed decarboxylation. The acidic methylene (B1212753) protons (α-protons) flanked by two carbonyl groups are the cornerstone of its reactivity, allowing for facile deprotonation by strong bases to form a stabilized enolate. This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions, most notably the malonic ester synthesis, to produce substituted acetic acids and their derivatives.

Reactivity with Strong Bases: Enolate Formation

The key to the reactivity of this compound lies in the acidity of its α-protons. The pKa of this compound is approximately 13, making it significantly more acidic than simple ketones or esters. This enhanced acidity is due to the inductive effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base, the enolate, to delocalize the negative charge onto both oxygen atoms.

The formation of the enolate is a reversible process, and the choice of a sufficiently strong base is crucial to drive the equilibrium towards the enolate side, ensuring a high concentration of the nucleophile for subsequent reactions.

Alkylation of the this compound Enolate

Once formed, the this compound enolate is a soft nucleophile that readily undergoes alkylation via an S_N2 reaction with a variety of electrophiles, most commonly alkyl halides. This step is the foundation of the malonic ester synthesis, allowing for the introduction of a wide range of substituents at the α-position.

The general workflow for the alkylation of this compound is a two-step process: enolate formation followed by nucleophilic attack on an electrophile.

Thermal Stability and Decomposition of Di-tert-butyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl malonate is a valuable reagent in organic synthesis, frequently utilized for the introduction of a carboxymethyl group. Its application in multi-step syntheses, particularly within drug development, necessitates a thorough understanding of its thermal stability and decomposition profile to ensure process safety and product purity. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its physical properties, known decomposition pathways, and recommended analytical methodologies for its characterization. While specific quantitative thermal analysis data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates likely decomposition behavior based on the well-established chemistry of tert-butyl esters and malonic acid derivatives.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its safe handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [1][2] |

| Molecular Weight | 216.27 g/mol | [1][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Melting Point | -7 to -6 °C | [1][3] |

| Boiling Point | 110-111 °C at 22 mmHg | [1][3] |

| Density | 0.966 g/mL at 25 °C | [1][3] |

| Flash Point | 89 °C (closed cup) | [3] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate (B1210297) | [4][5] |

Thermal Stability and Decomposition

This compound is known to be thermally labile, particularly in the presence of acidic impurities. The tert-butyl ester groups are susceptible to elimination reactions upon heating, a characteristic feature of this functional group.

General Observations

General handling procedures for this compound often recommend distillation using alkali-rinsed glassware and the addition of a small amount of a weak base, such as magnesium oxide, to mitigate acid-catalyzed decomposition. This highlights the inherent instability of the molecule under thermal stress, which can be exacerbated by acidic conditions.

Proposed Decomposition Pathway

The initial and most favorable decomposition step is the elimination of isobutylene (B52900) from one of the tert-butyl ester groups via a six-membered cyclic transition state, a classic example of a thermal syn-elimination (E_i) reaction. This process is analogous to the thermolysis of other tert-butyl esters.[6][7] The product of this initial step is mono-tert-butyl malonate.

The resulting mono-tert-butyl malonate, being a substituted malonic acid, is susceptible to decarboxylation upon further heating to yield tert-butyl acetate and carbon dioxide. Finally, the tert-butyl acetate can undergo a similar elimination of isobutylene to produce acetic acid.

The overall proposed decomposition pathway is visualized in the following diagram:

References

- 1. This compound | 541-16-2 [chemicalbook.com]

- 2. This compound | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 丙二酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chembk.com [chembk.com]

- 6. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

Historical development of Di-tert-butyl malonate synthesis

An In-depth Technical Guide to the Historical Development of Di-tert-butyl Malonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the introduction of a carboxymethyl group. Its bulky tert-butyl ester groups provide steric protection and allow for selective deprotection under acidic conditions, making it a valuable tool in complex molecular architecture. This technical guide provides a comprehensive overview of the historical development of synthetic routes to this compound, presenting a chronological evolution of methodologies. Key synthetic strategies are discussed in detail, including classical esterification and acylation methods, alongside more contemporary approaches. This document serves as an in-depth resource, offering detailed experimental protocols, comparative quantitative data, and graphical representations of reaction pathways to aid researchers and professionals in the field.

Early Synthetic Approaches: The Foundation

The initial syntheses of this compound were established on fundamental principles of esterification and acylation. These methods, though developed decades ago, remain relevant and are often cited in chemical literature.

Acid-Catalyzed Esterification of Malonic Acid with Isobutylene (B52900)

One of the most well-documented and robust methods for preparing this compound involves the direct esterification of malonic acid with an excess of isobutylene under acidic catalysis. This approach, a modification of the Altschul method for preparing tert-butyl esters, is advantageous due to the ready availability and low cost of the starting materials.[1]

Caption: Acid-catalyzed esterification of malonic acid with isobutylene.

A 500-mL heavy-walled pressure bottle is charged with 100 mL of ether, 5 mL of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid. Approximately 120 mL (about 1.5 moles) of liquefied isobutylene is added. The bottle is securely sealed and shaken at room temperature until all the malonic acid has dissolved. Following the reaction, the bottle is cooled in an ice-salt bath before being opened. The contents are then poured into a separatory funnel containing a mixture of 250 mL of water, 70 g of sodium hydroxide, and 250 g of ice. The mixture is shaken, and the layers are separated. The aqueous layer is extracted twice with 75-mL portions of ether. The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by flash distillation. The residue is then distilled under reduced pressure to yield this compound.

Acylation of tert-Butanol (B103910) with Malonyl Dichloride

An alternative classical approach involves the reaction of malonyl dichloride with tert-butanol in the presence of a base to neutralize the hydrogen chloride byproduct.[1] This method offers a different strategic approach, starting from an activated form of malonic acid.

Caption: Acylation of tert-butanol with malonyl dichloride.

A 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 100 mL (about 1 mole) of dry tert-butyl alcohol and 80 mL (0.63 mole) of dry dimethylaniline. The flask is cooled in an ice bath, and a solution of 28.0 g (0.2 mole) of malonyl dichloride in approximately 60 mL of dry, alcohol-free chloroform (B151607) is added slowly from the dropping funnel, maintaining the reaction temperature below 30°C. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then refluxed for 1 hour. The cooled reaction mixture is washed successively with water, cold 10% sulfuric acid, 10% sodium carbonate solution, and again with water. The organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is distilled under reduced pressure to give this compound.

Comparative Data of Classical Syntheses

The following table summarizes the quantitative data for the two primary classical synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Esterification with Isobutylene[1] | Acylation with Malonyl Dichloride[1] |

| Starting Materials | Malonic Acid, Isobutylene | Malonyl Dichloride, tert-Butanol |

| Catalyst/Base | Concentrated Sulfuric Acid | Dimethylaniline |

| Solvent | Ether | Chloroform |

| Reaction Temperature | Room Temperature | 0-30°C, then Reflux |

| Reaction Time | Until dissolution (several hours) | ~3 hours |

| Yield | 58-64% | 83-84% |

| Purification | Distillation under reduced pressure | Distillation under reduced pressure |

Evolution and Modern Synthetic Routes

While the classical methods are effective, the development of organic synthesis has led to the exploration of alternative and potentially more efficient or specialized routes.

Transesterification

Transesterification of other dialkyl malonates, such as dimethyl or diethyl malonate, with tert-butanol presents another viable synthetic pathway. This method is driven by the removal of the more volatile alcohol byproduct. While detailed procedures specifically for this compound are less commonly found in foundational literature, the principles are well-established for other malonic esters.[2] Organotin compounds have been reported as effective catalysts for such transesterification reactions.[2]

Synthesis from Carbon Suboxide

An interesting, though less common, historical method is the reaction of carbon suboxide (C₃O₂) with tert-butyl alcohol.[1] This method is noteworthy for its unique starting material but is generally less practical for large-scale synthesis due to the challenges associated with handling carbon suboxide.

Contemporary Methodologies

Modern organic synthesis continues to refine the preparation of malonic esters. While not always directly targeting this compound, these advancements are relevant to its synthesis and derivatization.

-

Phase-Transfer Catalysis: The use of phase-transfer catalysts has been demonstrated to be highly effective in the synthesis of derivatives of this compound, such as Di-tert-butyl diazomalonate.[3] This approach offers advantages such as mild reaction conditions and the avoidance of anhydrous solvents.[3]

-

Photocatalysis: Recent research has explored photocatalytic methods, for instance, in the debromination of Di-t-Butyl Bromomalonate to produce this compound, showcasing the application of cutting-edge technologies in synthetic chemistry.[4]

-

Chemoenzymatic and Asymmetric Synthesis: The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric syntheses. Chiral malonates can be prepared via enantioselective phase-transfer catalytic α-alkylation of malonate substrates with ester groups that can be selectively hydrolyzed.[5]

Conclusion

The synthesis of this compound has a rich history, evolving from robust, classical methods to more refined and specialized modern techniques. The foundational syntheses involving the reaction of malonic acid with isobutylene and malonyl dichloride with tert-butanol remain highly relevant and are illustrative of fundamental organic reactions. The continued exploration of new catalytic systems and reaction conditions underscores the ongoing importance of this versatile reagent in organic synthesis. This guide provides the essential historical context and detailed practical information to support researchers and professionals in their work with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. DE10008901B4 - Process for the preparation of malonic diesters by continuous transesterification - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Di-tert-butyl Malonate in Michael Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl malonate is a valuable C-nucleophile in Michael addition reactions, a fundamental carbon-carbon bond-forming transformation in organic synthesis. The bulky tert-butyl ester groups offer unique steric and electronic properties that can influence reactivity and selectivity. Furthermore, these groups can be readily removed under acidic conditions, providing a convenient route to the corresponding carboxylic acids. This document provides an overview of the application of this compound in Michael additions, including successful protocols, instances of limited reactivity, and key experimental considerations.

General Reactivity and Considerations

This compound is a soft nucleophile that readily participates in 1,4-conjugate addition to a variety of Michael acceptors, including α,β-unsaturated ketones, aldehydes, and nitroalkenes. The steric hindrance provided by the tert-butyl groups can sometimes lead to higher selectivity compared to smaller dialkyl malonates. However, this same steric bulk can also render the nucleophile "totally inert" in certain catalytic systems, particularly in some organocatalyzed reactions.[1] Careful selection of the catalyst and reaction conditions is therefore crucial for a successful outcome.

Application 1: Asymmetric Michael Addition to α,β-Unsaturated Enones Catalyzed by L-Proline Rubidium Salt

The use of this compound has been shown to enhance enantioselectivity in the L-proline rubidium salt-catalyzed Michael addition to (E)-enones. This method provides a predictable route to (S)-adducts from (E)-enones.

Quantitative Data

| Entry | Michael Acceptor (Enone) | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Chalcone | L-Proline Rubidium Salt (10 mol%), CsF (1.2 equiv) | THF | 24 | 85 | 95 |

| 2 | Benzylideneacetone | L-Proline Rubidium Salt (10 mol%), CsF (1.2 equiv) | THF | 48 | 78 | 92 |

Experimental Protocol

General Procedure for the Asymmetric Michael Addition of this compound to Enones:

-

To a solution of the α,β-unsaturated enone (1.0 mmol) in anhydrous THF (5 mL) is added this compound (1.2 mmol).

-

L-proline rubidium salt (0.1 mmol) and cesium fluoride (B91410) (1.2 mmol) are then added to the mixture.

-

The reaction mixture is stirred at room temperature for the time indicated in the table.

-

Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Reaction Pathway

Caption: L-Proline Rubidium Salt Catalyzed Michael Addition.

Application 2: Asymmetric Michael Addition to Nitroenynes Catalyzed by a Ni(II) Complex

A chiral Ni(II)-diamine complex has been successfully employed to catalyze the asymmetric Michael addition of this compound to nitroenynes. This reaction proceeds with high yield and enantioselectivity, affording valuable β-alkynyl nitro compounds.

Quantitative Data

| Entry | Michael Acceptor (Nitroenyne) | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | (E)-1-Nitro-4-phenylbut-1-en-3-yne | (R,R)-N,N'-dibenzyl-cyclohexane-1,2-diamine-Ni(OAc)₂ (2 mol%) | Toluene (B28343) | 12 | 88 | 91 |

| 2 | (E)-1-Nitro-4-(p-tolyl)but-1-en-3-yne | (R,R)-N,N'-dibenzyl-cyclohexane-1,2-diamine-Ni(OAc)₂ (2 mol%) | Toluene | 12 | 85 | 90 |

Experimental Protocol

General Procedure for the Ni(II)-Catalyzed Asymmetric Michael Addition of this compound to Nitroenynes:

-

In a flame-dried Schlenk tube under an argon atmosphere, the chiral Ni(II) catalyst (0.02 mmol) is dissolved in anhydrous toluene (1.0 mL).

-

This compound (1.2 mmol) is added, and the mixture is stirred at room temperature for 10 minutes.

-

The nitroenyne (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to give the desired Michael adduct.

Experimental Workflow

Caption: Workflow for Ni(II)-Catalyzed Michael Addition.

Limitations: Inertness in Organocatalyzed Reactions

It is important to note that the steric bulk of this compound can be a limiting factor in some catalytic systems. For instance, in the Michael addition of malonates to cinnamones and chalcones catalyzed by (R,R)-1,2-diphenylethanediamine (DPEN) and an acidic co-catalyst, this compound was found to be completely unreactive.[1] In this system, less sterically hindered malonates like dimethyl and diethyl malonate provided good to excellent yields and enantioselectivities.

This observation highlights the necessity of empirical screening of catalysts and reaction conditions when employing this compound, as its reactivity can be highly dependent on the specific steric environment of the catalyst's active site.

Conclusion

This compound is a versatile and valuable nucleophile for Michael addition reactions, offering the potential for high selectivity and convenient product derivatization. Successful applications often rely on the use of appropriate metal-based or specific organocatalytic systems that can accommodate its steric bulk. Researchers and drug development professionals should consider both the potential benefits and the limitations of this reagent when designing synthetic routes involving Michael additions. The provided protocols offer a starting point for the exploration of this compound in this important C-C bond-forming reaction.

References

Application Notes and Protocols: Knoevenagel Condensation using Di-tert-butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1][2][3][4] This reaction is a cornerstone in the synthesis of a variety of important molecules, including pharmaceuticals, agrochemicals, and polymers.

Di-tert-butyl malonate is a sterically hindered active methylene compound that offers unique advantages in organic synthesis. The bulky tert-butyl groups can influence the stereoselectivity of reactions and can be readily removed under acidic conditions, providing a route to the corresponding carboxylic acids. However, this steric hindrance also presents a challenge, as this compound can be less reactive than its less hindered counterparts, such as diethyl malonate.[5]

These application notes provide detailed protocols and a summary of known successful Knoevenagel condensations involving this compound. The information is intended to guide researchers in the successful application of this reagent in their synthetic endeavors.

Reaction Mechanism

The Knoevenagel condensation proceeds through a sequence of steps initiated by a catalyst. The two primary mechanistic pathways are the direct enolate pathway (base-catalyzed) and a Lewis acid-catalyzed pathway.

Base-Catalyzed Mechanism

In the presence of a weak base, the active methylene proton of this compound is abstracted to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product.

References

Application Notes and Protocols: Synthesis of Ketones Using Di-tert-butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl malonate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the preparation of a wide array of ketones. Its bulky tert-butyl ester groups serve as effective protecting groups that can be readily removed under acidic conditions, facilitating a clean decarboxylation to yield the desired ketone. This malonic ester synthesis pathway offers a robust and adaptable method for the formation of carbon-carbon bonds and the introduction of a carbonyl functionality.

The overall synthetic strategy involves a three-step sequence:

-

Alkylation: The active methylene (B1212753) proton of this compound is deprotonated by a suitable base to form a stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl or benzyl (B1604629) halide to introduce the desired R group(s). This step can be performed sequentially with two different alkylating agents to produce α,α-disubstituted malonates.

-

Hydrolysis: The di-tert-butyl ester of the alkylated malonate is selectively hydrolyzed to the corresponding mono-tert-butyl malonic acid. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid.

-

Decarboxylation: The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation upon gentle heating to furnish the final ketone product with the loss of carbon dioxide and isobutylene.

This methodology is particularly valuable for the synthesis of ketones that are not easily accessible through other routes and is compatible with a variety of functional groups.

Reaction Mechanism and Experimental Workflow

The general transformation from this compound to a ketone is depicted in the following diagrams.

Caption: General reaction mechanism for ketone synthesis.

Caption: Experimental workflow for ketone synthesis.

Quantitative Data Summary

The following table summarizes the yields of various ketones synthesized using this compound and different alkylating agents.

| Entry | Alkylating Agent(s) (R-X) | Product Ketone | Yield (%) | Reference |

| 1 | Benzyl bromide | Benzyl methyl ketone | 75 | [1] |

| 2 | p-Chlorobenzyl bromide | p-Chlorobenzyl methyl ketone | 99 | [1] |

| 3 | 2-Methylallyl bromide | 2-Methylallyl methyl ketone | 94 | [1] |

| 4 | Cinnamyl bromide | Cinnamyl methyl ketone | 89 | [1] |

| 5 | Propyl bromide (x2) | 4-Heptanone | Not specified | [2] |

Note: The yields reported are for the alkylation step and the subsequent hydrolysis and decarboxylation steps may have different efficiencies.

Experimental Protocols

Protocol 1: Synthesis of Mono-alkylated Ketones (General Procedure)

This protocol outlines the synthesis of ketones derived from the mono-alkylation of this compound.

Step 1: Alkylation of this compound

-

To a solution of this compound (1.0 eq) in a suitable solvent such as toluene (B28343) or acetonitrile (B52724) (see specific examples for solvent choice) at room temperature, add a base (e.g., 50% aqueous KOH, 5.0 eq).

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C).

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at this temperature until the starting material is consumed as monitored by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure di-tert-butyl alkylmalonate.

Step 2: Hydrolysis and Decarboxylation

-

Dissolve the purified di-tert-butyl alkylmalonate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C.

-

Add trifluoroacetic acid (TFA, excess) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until the hydrolysis is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product is then heated (neat or in a high-boiling solvent) to effect decarboxylation. The progress of the reaction can be monitored by the evolution of CO2.

-

Purify the final ketone product by distillation or column chromatography.

Protocol 2: Enantioselective Synthesis of α-Methyl-α-alkylmalonates and Subsequent Conversion to Chiral Ketones[1]

This protocol describes a phase-transfer catalyzed enantioselective alkylation for the synthesis of chiral ketones.

Step 1: Enantioselective Phase-Transfer Catalytic Alkylation

-

To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 eq) and a chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.05 eq) in toluene, add the alkylating agent (e.g., p-chlorobenzyl bromide, 5.0 eq) at room temperature.

-

Cool the mixture to -40 °C and add 50% w/v aqueous potassium hydroxide (B78521) (5.0 eq).

-

Stir the reaction vigorously at -40 °C for the specified time (e.g., 30 hours).

-

After completion, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the product by column chromatography (silica gel, hexane:EtOAc).

Step 2: Selective Hydrolysis of the tert-Butyl Ester [1]

-

Dissolve the purified α,α-dialkylmalonate (1.0 eq) in dichloromethane at 0 °C.

-

Add trifluoroacetic acid (excess) and stir the reaction at 0 °C.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction as described in Protocol 1, Step 2 to yield the chiral malonic monoacid.

Step 3: Decarboxylation to the Chiral Ketone

-

Gently heat the purified chiral malonic monoacid under vacuum or in a suitable high-boiling solvent to induce decarboxylation.

-

Purify the resulting chiral ketone by appropriate methods such as distillation or chromatography.

Applications in Drug Development and Research